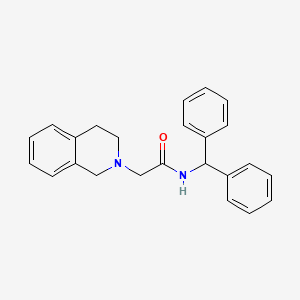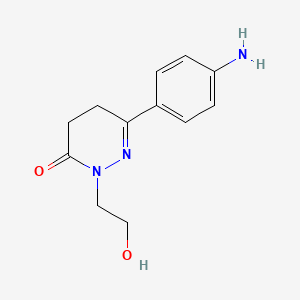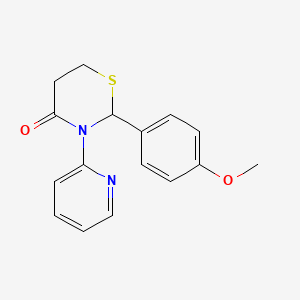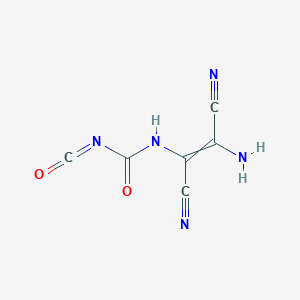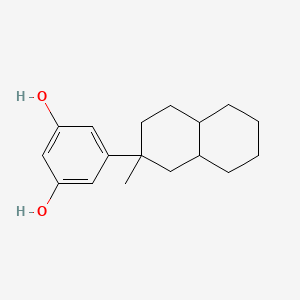
5-(2-Methyldecahydronaphthalen-2-yl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methyldecahydronaphthalen-2-yl)benzene-1,3-diol is a chemical compound known for its unique structure and properties It belongs to the class of dihydroxybenzenes, which are organic compounds containing two hydroxyl groups substituted onto a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyldecahydronaphthalen-2-yl)benzene-1,3-diol typically begins with the reaction of resorcinol with trifluoroacetic acid to produce an acetate ester. The acetate ester is then reacted with ethylene oxide to form an ether. This ether is subsequently reacted with 2,4,5-octane triol to produce the desired compound. The process can be simplified by using boron trifluoride etherate as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions is crucial for industrial production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methyldecahydronaphthalen-2-yl)benzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and carboxylates.
Reduction: Alcohols and alkanes.
Substitution: Halogenated benzenes and other substituted aromatic compounds.
Scientific Research Applications
5-(2-Methyldecahydronaphthalen-2-yl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential neuroprotective properties and effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Methyldecahydronaphthalen-2-yl)benzene-1,3-diol involves its interaction with molecular targets and pathways. The compound is known to exert its effects through the modulation of oxidative stress pathways, potentially by acting as an antioxidant. It interacts with reactive oxygen species (ROS) and helps in reducing oxidative damage to cells .
Comparison with Similar Compounds
Similar Compounds
5-(2-Methyloctan-2-yl)benzene-1,3-diol: A deuterated impurity of the drug Lisdexamfetamine, known for its neuroprotective properties.
3-Methylcatechol: A methylated derivative of catechol.
4-Methylcatechol: Another methylated derivative of catechol.
Uniqueness
5-(2-Methyldecahydronaphthalen-2-yl)benzene-1,3-diol is unique due to its specific structure, which includes a decahydronaphthalene moiety. This structural feature distinguishes it from other dihydroxybenzenes and contributes to its distinct chemical and biological properties.
Properties
CAS No. |
828300-31-8 |
|---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
5-(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C17H24O2/c1-17(14-8-15(18)10-16(19)9-14)7-6-12-4-2-3-5-13(12)11-17/h8-10,12-13,18-19H,2-7,11H2,1H3 |
InChI Key |
KWFMNTRDCLKPDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2CCCCC2C1)C3=CC(=CC(=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Ethylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one](/img/structure/B14215863.png)
![6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one](/img/structure/B14215864.png)
![1-(4-Chlorophenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B14215869.png)
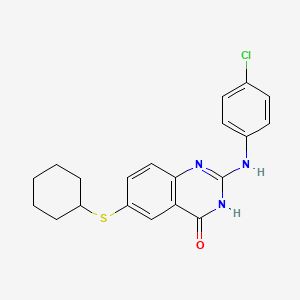
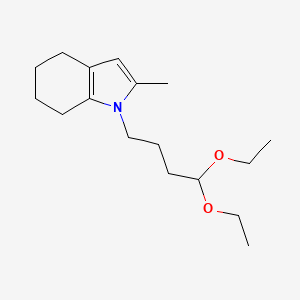
![3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14215890.png)
![1-[5-(Dihexylamino)thiophen-2-YL]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14215895.png)
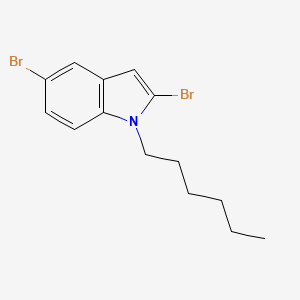
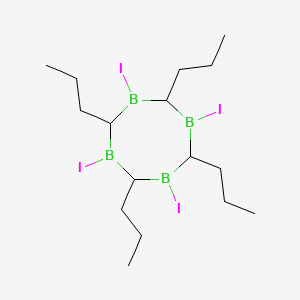
![3-[2-(4-Chlorophenyl)ethyl]-1-methylquinazoline-2,4(1H,3H)-dione](/img/structure/B14215907.png)
